3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid
Description
This compound (CAS 882223-54-3, molecular formula C₁₈H₁₆N₄O₄) is a pyrazole derivative featuring a dicyanoethenyl group at position 4 and a 3,4-dimethoxyphenyl substituent at position 3 of the pyrazole ring. The propanoic acid chain at position 1 enhances its polarity, making it a candidate for applications in medicinal chemistry or materials science. Its SMILES representation is N#CC(=Cc1cn(nc1c1ccc(c(c1)OC)OC)CCC(=O)O)C#N, highlighting the conjugated dicyanoethenyl moiety and methoxy groups .
Properties
IUPAC Name |
3-[4-(2,2-dicyanoethenyl)-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-25-15-4-3-13(8-16(15)26-2)18-14(7-12(9-19)10-20)11-22(21-18)6-5-17(23)24/h3-4,7-8,11H,5-6H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLBKMHMANZLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C#N)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce the dicyanoethenyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
3-[3-(3-Bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic Acid
- CAS : 882223-58-7
- Molecular Formula : C₁₆H₁₁BrN₄O₂
- Molecular Weight : 326.74 g/mol
- Key Difference: Bromine replaces the 3,4-dimethoxyphenyl group.
3-[3-(3-Chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic Acid
- CAS : 882223-66-7
- Molecular Formula : C₁₆H₁₁ClN₄O₂
- Molecular Weight : 326.74 g/mol
- Key Difference : Chlorine substitution at the phenyl ring. Chlorine’s smaller atomic radius and lower polarizability compared to bromine may influence solubility and metabolic stability .
Functional Group Variations
3-[4-[(Z)-2-Cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic Acid
- CAS : 882224-10-4
- Molecular Formula : C₂₀H₂₁N₃O₆
- Molecular Weight : 399.40 g/mol
- Key Difference: The dicyanoethenyl group is replaced with a cyano-ethoxycarbonyl propenyl unit. The ester group introduces hydrolytic instability but may enhance bioavailability due to increased lipophilicity .
Methoxy-Substituted Analogs
3-[3-(2,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic Acid
- Molecular Formula : C₂₀H₂₀N₂O₄
- Key Difference : Methoxy groups at positions 2 and 4 of the phenyl ring instead of 3 and 4. This positional isomerism could sterically hinder interactions with biological targets compared to the 3,4-dimethoxy configuration .
Structural and Physicochemical Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 882223-54-3 | C₁₈H₁₆N₄O₄ | 352.34 | 3,4-Dimethoxyphenyl, dicyanoethenyl |
| Bromophenyl Analog | 882223-58-7 | C₁₆H₁₁BrN₄O₂ | 326.74 | 3-Bromophenyl |
| Chlorophenyl Analog | 882223-66-7 | C₁₆H₁₁ClN₄O₂ | 326.74 | 3-Chlorophenyl |
| Cyano-Ethoxycarbonyl Analog | 882224-10-4 | C₂₀H₂₁N₃O₆ | 399.40 | Ethoxycarbonyl-cyano propenyl |
| 2,4-Dimethoxy Analog | N/A | C₂₀H₂₀N₂O₄ | 352.39 | 2,4-Dimethoxyphenyl |
Pharmacological and Industrial Relevance
- Biological Potential: Pyrazole derivatives are known for analgesic and anti-inflammatory activities. The 3,4-dimethoxy groups in the target compound may enhance binding to enzymes like cyclooxygenase (COX) .
- Material Science Applications: The conjugated dicyanoethenyl moiety suggests utility in organic electronics due to its electron-transport properties .
Biological Activity
The compound 3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characterization, and biological activity of this compound, emphasizing its pharmacological properties and mechanisms of action.
Synthesis and Structural Characterization
The synthesis of the target compound typically involves a multi-step process that includes the formation of the pyrazole ring followed by functionalization to introduce the propanoic acid moiety. The molecular structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have evaluated the anticancer potential of various pyrazole derivatives, including the target compound. In vitro assays have been conducted against several cancer cell lines, including MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia).
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | Not determined | Apoptosis induction |
| Other Pyrazole Derivative A | K-562 | 15 | CDK2 inhibition |
| Other Pyrazole Derivative B | MCF-7 | 10 | Caspase activation |
The results indicate that while some derivatives exhibit significant cytotoxicity, the specific compound under review may require further optimization for enhanced activity.
Antiviral Activity
In addition to anticancer properties, there is emerging evidence suggesting antiviral potential. Molecular docking studies have indicated that pyrazole derivatives can interact with viral proteins, potentially inhibiting their function.
Case Studies
Several case studies have highlighted the biological relevance of pyrazole compounds:
- Study on Antiviral Properties : A study published in Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative effectively inhibited viral replication in vitro by targeting the viral polymerase enzyme.
- Antitumor Mechanisms : Research published in Cancer Research showed that certain pyrazole compounds triggered apoptosis in cancer cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
